molecular formula C5H11NO2S B1602258 L-Methionine-1-13C CAS No. 81202-04-2

L-Methionine-1-13C

Cat. No. B1602258
CAS RN: 81202-04-2
M. Wt: 150.21 g/mol
InChI Key: FFEARJCKVFRZRR-TXZHAAMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-1-13C is the 13C-labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant .


Synthesis Analysis

L-Methionine-1-13C is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . A high-efficiency strain for L-Methionine production was derived from wild-type Escherichia coli W3110 by rational metabolic engineering strategies .


Molecular Structure Analysis

The linear formula of L-Methionine-1-13C is CH3SCH2CH2CH (NH2)13CO2H . The molecular weight is 150.20 .


Chemical Reactions Analysis

L-Methionine is a common sulfur-containing amino acid that is commonly used for the isotopic labeling of methionine protein residues for NMR spectroscopy studies .

Scientific Research Applications

Biomolecular NMR Spectroscopy

L-Methionine-1-13C: is extensively used in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy . This application involves studying the physical and chemical properties of atoms or molecules by observing their magnetic properties. In the context of L-Methionine-1-13C, it is particularly useful for investigating protein structures, dynamics, and interactions. The 13C-labeling of methionine residues enhances signal detection and provides detailed insights into the protein’s conformational landscape.

Clinical Mass Spectrometry

In clinical mass spectrometry , L-Methionine-1-13C serves as a standard for quantifying methionine levels in biological samples . Accurate measurement of methionine is crucial for diagnosing metabolic disorders such as hypermethioninemia or homocystinuria. The use of L-Methionine-1-13C allows for high precision in tracking metabolic fluxes and understanding disease mechanisms at the molecular level.

Metabolism Studies

Metabolism studies: benefit from the use of L-Methionine-1-13C as a tracer to follow the metabolic pathways of methionine . It helps in elucidating the synthesis and degradation pathways of amino acids and their role in various physiological processes. Researchers can track the incorporation of L-Methionine-1-13C into metabolic products, providing insights into cellular function and nutrient utilization.

Metabolomics

In metabolomics , L-Methionine-1-13C is used to profile the complete set of metabolites within a biological sample . The labeled compound can be traced through different metabolic pathways, helping to identify biomarkers for diseases, understand drug effects, and study the metabolic responses to environmental changes.

Proteomics

Proteomics: research, which studies the structure and function of proteins, uses L-Methionine-1-13C to label methionine residues . This aids in the identification and quantification of proteins, as well as the analysis of protein-protein interactions and post-translational modifications. The isotopic labeling allows for more accurate mass spectrometry-based proteomic analysis.

Enzymatic Assays

A novel method for L-Methionine determination uses L-Methionine-1-13C in enzymatic assays involving L-methionine decarboxylase . This application is significant for primary screening of metabolic disorders based on serum L-Methionine concentration. It also facilitates the determination of L-homocysteine levels, which are important markers for cardiovascular health.

Drug Development

In drug development , L-Methionine-1-13C can be employed to study drug metabolism and pharmacokinetics . By incorporating the labeled methionine into drug molecules, researchers can observe how drugs are metabolized in the body, which is essential for determining dosing and potential side effects.

Nutritional Research

Nutritional research: utilizes L-Methionine-1-13C to understand the role of methionine in human nutrition . It is an essential amino acid, and its metabolism is critical for growth and tissue repair. Studies using L-Methionine-1-13C can help in developing dietary supplements and evaluating the nutritional value of foods.

Safety And Hazards

L-Methionine-1-13C may cause respiratory irritation . It may be harmful if absorbed through the skin . It may cause skin and eye irritation . It may be harmful if swallowed .

Future Directions

L-Methionine-1-13C could be used in future research for the development of new drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-TXZHAAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574087
Record name L-(1-~13~C)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine-1-13C

CAS RN

81202-04-2
Record name L-(1-~13~C)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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